2-Chloro-6-iodo-9H-purine
Description
BenchChem offers high-quality 2-Chloro-6-iodo-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-iodo-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRLJEBMLJCCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Orthogonal Functionalization of 2-Chloro-6-iodo-9H-purine: A Technical Guide for Advanced Scaffold Derivatization
Executive Summary
In modern drug discovery and medicinal chemistry, the purine heterocycle remains a privileged scaffold, ubiquitous in the design of kinase inhibitors, antivirals, and nucleoside analogs. As a Senior Application Scientist, I frequently advocate for the use of 2-chloro-6-iodo-9H-purine over its symmetrical 2,6-dichloro counterpart. The strategic placement of an iodine atom at the C6 position and a chlorine atom at the C2 position engineers a built-in kinetic asymmetry. This orthogonal reactivity profile allows researchers to execute highly predictable, sequential functionalizations—minimizing the need for exhaustive protecting group manipulations and maximizing synthetic efficiency.
This whitepaper provides an in-depth analysis of the physical properties, mechanistic reactivity, and field-validated experimental protocols for manipulating 2-chloro-6-iodo-9H-purine.
Physical and Chemical Properties
Before initiating any synthetic campaign, understanding the physical and chemical baseline of your starting material is critical for ensuring reproducibility and stability. 2-chloro-6-iodo-9H-purine is a halogenated N-heterocycle that requires specific handling to prevent premature degradation, particularly dehalogenation or oxidation.
According to material specifications from [1] and [2], the core quantitative data is summarized below:
| Property | Value |
| Compound Name | 2-Chloro-6-iodo-9H-purine |
| CAS Number | 18552-88-0 |
| Molecular Formula | C5H2ClIN4 |
| Molecular Weight | 280.45 g/mol |
| Appearance | Crystalline solid / powder |
| Solubility | Soluble in DMSO, DMF, and Methanol; poorly soluble in non-polar solvents |
| Melting Point | ~148–151 °C (varies slightly by purity) |
| Storage Conditions | -20 °C, inert atmosphere (Argon/N2), protect from light |
| Safety / Hazards | Harmful if swallowed (H302); causes skin/eye irritation (H315, H319) |
Expert Insight: The compound's sensitivity to light and moisture stems from the lability of the C6-I bond. Storage under an inert atmosphere at -20 °C is non-negotiable for long-term stability, as ambient moisture can slowly hydrolyze the halogens, leading to hypoxanthine derivatives.
Mechanistic Reactivity Profile: The C6 vs. C2 Dichotomy
The true value of 2-chloro-6-iodo-9H-purine lies in its regioselective reactivity. The purine core is highly electron-deficient, rendering it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.
Why does C6 react before C2?
-
Bond Dissociation Energy: The C-I bond (~240 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~330 kJ/mol). During Pd-catalyzed cross-coupling, oxidative addition into the C6-I bond is orders of magnitude faster, ensuring strict regiocontrol.
-
Electronic Activation: The C6 position is flanked by two nitrogen atoms (N1 and N7) in the conjugated system, making it the most electrophilic carbon on the purine ring. Consequently, incoming nucleophiles (amines, alkoxides) will preferentially attack C6 under mild conditions, leaving the C2-Cl bond intact for subsequent, harsher derivatization.
Fig 1: Regioselective reactivity map of 2-chloro-6-iodo-9H-purine highlighting sequential functionalization.
Experimental Workflows & Self-Validating Protocols
To harness this scaffold effectively, functionalization must follow a specific sequence: N9 → C6 → C2 . Attempting to couple at C6 without first masking the acidic N9 proton will poison palladium catalysts and lead to complex mixtures of N-arylated byproducts.
Fig 2: Step-by-step synthetic workflow for the orthogonal functionalization of the purine scaffold.
Protocol 1: N9-Alkylation (The Prerequisites)
Rationale: The N9 proton is highly acidic (pKa ~9). Deprotonation with a mild base generates a purine anion that reacts cleanly with alkyl halides. DMF is chosen as the solvent because its high dielectric constant stabilizes the SN2 transition state while fully solubilizing the polar purine starting material.
Step-by-Step Methodology:
-
Setup: In an oven-dried round-bottom flask under Argon, dissolve 2-chloro-6-iodo-9H-purine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous K2CO3 (2.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the purine anion.
-
Alkylation: Dropwise add the desired alkyl halide (e.g., iodomethane or a THP-protecting reagent) (1.1 equiv).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Workup (Self-Validation): Quench with ice water. The N9-alkylated product will typically precipitate. If not, extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 , filter, and concentrate.
Protocol 2: Regioselective C6 Suzuki-Miyaura Cross-Coupling
Rationale: With N9 protected, we target the C6-I bond. Because oxidative addition into C-I is exceptionally fast, we do not need expensive, sterically demanding Buchwald ligands. Standard Pd(PPh3)4 is perfectly sufficient, as documented in foundational organometallic literature [3].
Step-by-Step Methodology:
-
Setup: Charge a Schlenk flask with the N9-alkylated purine (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 4:1, 0.1 M overall).
-
Reaction: Heat the biphasic mixture to 80 °C for 8 hours. Crucial: Do not exceed 80 °C, as higher temperatures risk premature activation of the C2-Cl bond, leading to di-arylation.
-
Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Filter the organic layer through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.
Protocol 3: C2 Nucleophilic Aromatic Substitution (SNAr)
Rationale: The C6 position is now functionalized, leaving the C2-Cl bond. To break this stronger bond, we must use harsher conditions. An SNAr approach using an amine nucleophile is highly effective here.
Step-by-Step Methodology:
-
Setup: In a sealed microwave vial, dissolve the C6-arylated-2-chloro-purine (1.0 equiv) in n-butanol (0.5 M).
-
Reagents: Add the desired primary or secondary amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Heat the mixture to 120 °C (conventional heating for 16 hours, or microwave irradiation for 45 minutes). The high boiling point of n-butanol provides the necessary thermal energy to overcome the C2-Cl activation barrier.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove n-butanol. Redissolve in DCM, wash with saturated NaHCO3 , dry, and purify to yield the fully trisubstituted purine.
Conclusion
The 2-chloro-6-iodo-9H-purine scaffold is a masterclass in synthetic design. By leveraging the thermodynamic and electronic disparities between the C6-iodine and C2-chlorine substituents, researchers can execute highly complex, multi-step derivatizations with surgical precision. Adherence to the strict sequence of N9-protection, C6-functionalization, and C2-derivatization ensures robust yields and prevents the formation of intractable mixtures.
References
-
Title: Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (Ph.D. Thesis / Research Publications) Source: Ludwig-Maximilians-Universität München (LMU) URL: [Link]
Sources
Comprehensive NMR Characterization and Methodological Guide for 2-Chloro-6-iodo-9H-purine
Executive Summary
2-Chloro-6-iodo-9H-purine (CAS: 18552-88-0) is a highly versatile dihalogenated scaffold critical to the development of nucleoside analogs, antiviral prodrugs (e.g., acyclovir derivatives), and non-nucleotide purine receptor antagonists[1][2]. The orthogonal reactivity of the C-6 iodine and C-2 chlorine atoms allows for precise, stepwise regioselective functionalization. However, the structural similarity of halopurine isomers demands rigorous analytical validation. This technical guide provides a field-proven, causality-driven framework for the synthesis, NMR acquisition, and spectral interpretation of 2-chloro-6-iodo-9H-purine.
Chemical Context & Mechanistic Rationale
The purine ring is inherently electron-deficient. In the symmetric precursor 2,6-dichloropurine, both the C-2 and C-6 positions are susceptible to nucleophilic aromatic substitution ( SNAr ). However, the C-6 position exhibits significantly higher electrophilicity because the resulting Meisenheimer complex intermediate is better stabilized by the adjacent N-1 and N-7 nitrogen atoms.
When treated with hydriodic acid (HI), the C-6 chlorine is selectively displaced by iodine[3]. The resulting 2-chloro-6-iodo-9H-purine is synthetically invaluable: the C-6 carbon-iodine bond is weaker and more polarizable than the C-2 carbon-chlorine bond. This enables selective metal-halogen exchange (e.g., magnesiation) or transition-metal-catalyzed cross-coupling strictly at the C-6 position, leaving the C-2 chlorine intact for downstream modification[4].
Regioselective synthesis and downstream functionalization of 2-chloro-6-iodo-9H-purine.
Experimental Methodologies
Protocol 1: Regioselective Synthesis of 2-Chloro-6-iodo-9H-purine
Causality: HI serves a dual mechanistic role as both a Brønsted acid (protonating the purine ring to increase electrophilicity) and the nucleophile ( I− ). The reaction must be initiated at 0 °C to control the exothermic protonation and prevent ring degradation.
-
Initiation: Suspend 2,6-dichloropurine (100 mg, 0.53 mmol) in concentrated hydriodic acid (1 mL, aq. 57%) at 0 °C[3].
-
Propagation: Stir the mixture continuously for 5 hours, allowing it to gradually warm to room temperature.
-
Quenching: Dilute the reaction mixture with chilled deionized water (2 mL) to halt the substitution process.
-
Precipitation: Carefully add aqueous NH4OH dropwise until the solution reaches pH = 9.
-
Causality: Neutralization deprotonates the N-9 position, forcing the neutral, hydrophobic purine product to precipitate out of the aqueous phase[3].
-
-
Isolation: Decant the mixture overnight, filter the precipitate, wash with cold water (1 mL), and dry under a high vacuum to yield the product[3].
Protocol 2: Self-Validating NMR Sample Preparation & Acquisition
Trustworthiness: A robust NMR protocol must eliminate solvent-induced artifacts and concentration-dependent shifting of exchangeable protons.
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6 or Acetone- d6 [3].
-
Causality: Unsubstituted purines exhibit strong intermolecular hydrogen bonding. Highly polar, aprotic solvents like DMSO- d6 disrupt these interactions, preventing aggregation-induced line broadening and ensuring sharp, highly resolved signals.
-
-
Spectrometer Optimization: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching to the exact resonance frequency of the sample, followed by rigorous Z-axis gradient shimming to maximize the symmetry of the solvent lock signal.
-
1 H Acquisition: Acquire 16 scans with a relaxation delay ( D1 ) of 2.0 seconds.
-
13 C Acquisition: Acquire ≥ 1024 scans with a D1 of 2.0 seconds utilizing WALTZ-16 proton decoupling.
Self-validating NMR acquisition workflow for structural verification of halopurines.
NMR Chemical Shift Analysis
Quantitative Data Summaries
The following tables summarize the expected chemical shifts for 2-chloro-6-iodo-9H-purine, synthesizing empirical data and fundamental spectroscopic principles[3][5].
Table 1: 1 H NMR Chemical Shifts (Solvent: Acetone- d6 / DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 1 H | 8.40 – 8.60 | Singlet (s) | 1H | H-8 | Highly deshielded due to the aromatic ring current and the electron-withdrawing nature of adjacent N-7 and N-9 atoms[3]. |
| 1 H | ~13.5 | Broad singlet (br s) | 1H | N-H (H-9) | Highly exchangeable; shift is heavily dependent on sample concentration, temperature, and trace water in the solvent. |
Table 2: 13 C NMR Chemical Shifts (Solvent: DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Assignment | Causality / Mechanistic Note |
| 13 C | ~152.0 | C-2 | Strongly deshielded by the highly electronegative chlorine atom and two adjacent nitrogens (N-1, N-3). |
| 13 C | ~150.5 | C-4 | Bridgehead carbon; deshielded by the adjacent N-3 and N-9 atoms. |
| 13 C | ~147.0 | C-8 | Resonates in the typical downfield purine range, situated between N-7 and N-9. |
| 13 C | ~131.0 | C-5 | Bridgehead carbon; relatively shielded compared to C-4 due to resonance contributions. |
| 13 C | ~122.0 | C-6 | Diagnostic Signal: Strongly shielded due to the "Heavy Atom Effect" of Iodine. |
The "Heavy Atom Effect" (Causality Check)
The most critical diagnostic feature in the 13 C spectrum is the chemical shift of C-6. In standard purines (e.g., 6-chloropurine), the C-6 carbon typically resonates downfield at ~150–155 ppm. However, the substitution of chlorine with iodine causes a dramatic upfield shift to ~120–125 ppm. This phenomenon, known as the Heavy Atom Effect (or normal halogen dependence), is driven by the large spin-orbit coupling of the massive iodine atom, which induces a strong, localized shielding magnetic field at the directly attached carbon nucleus[4]. Observing this specific upfield shift is the definitive proof of successful C-6 iodination.
Advanced Validation: 2D NMR Strategies
To unequivocally differentiate 2-chloro-6-iodo-9H-purine from potential regioisomers (such as 6-chloro-2-iodopurine, which could theoretically form under improper conditions), 1D NMR must be cross-validated with 2D HMBC (Heteronuclear Multiple Bond Correlation) .
-
Isomer Exclusion Logic: In the correct product, the solitary H-8 proton will exhibit strong 3-bond correlations ( 3JCH ) to C-4 and C-5, and a 2-bond correlation ( 2JCH ) to C-8 itself. Crucially, H-8 is too distant to show any correlation to C-2 or C-6.
-
Therefore, the assignment of the halogenated carbons relies entirely on their 1D 13 C shifts: C-2 remains downfield (~152 ppm) due to chlorine's electronegativity, while C-6 shifts upfield (~122 ppm) due to iodine's heavy atom effect[4][5]. If the upfield shift were observed on a carbon correlating with H-8, the regiochemistry would be incorrect.
References
-
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation Journal of Medicinal Chemistry - ACS Publications[Link]
-
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives Organic Letters - ACS Publications[Link]
-
Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method Molecules (MDPI)[Link]
Sources
A Technical Guide to the Crystal Structure Analysis of 2-chloro-6-iodo-9H-purine: From Synthesis to Supramolecular Insights
This guide provides a comprehensive, in-depth walkthrough of the essential methodologies for the single-crystal X-ray diffraction analysis of 2-chloro-6-iodo-9H-purine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, grounding each step in the principles of chemical synthesis, crystallography, and structural analysis. Our objective is to present a self-validating framework for obtaining and interpreting high-quality crystallographic data, which is paramount for structure-based drug design.
The subject of this analysis, 2-chloro-6-iodo-9H-purine, is a member of the halogenated purine family. These compounds are of significant interest in medicinal chemistry. The strategic placement of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce specific, highly directional interactions like halogen bonding.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is crucial for rational drug design, as it provides a blueprint for optimizing ligand-target binding.[3][4]
Part 1: Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of a high-quality single crystal. The quality of the final structural model is directly dependent on the quality of the crystal used for diffraction.[5]
Protocol 1: Synthesis of 2-chloro-6-iodo-9H-purine
This protocol outlines a plausible synthetic route starting from the commercially available 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions is exploited for selective substitution.
Step-by-Step Synthesis:
-
Starting Material: Begin with 2,6-dichloropurine. This is a common precursor for the synthesis of various purine derivatives.[6]
-
Iodination Reaction: To a solution of 2,6-dichloropurine in an appropriate solvent (e.g., acetonitrile), add a source of iodide, such as sodium iodide or hydroiodic acid.[7]
-
Reaction Conditions: Gently heat the mixture under reflux for several hours. The nucleophilic substitution of the more reactive chlorine atom at the C6 position by iodine is the primary transformation. The C2 position is generally less reactive.[6]
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified. For purine derivatives, flash column chromatography on silica gel is a standard method. A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective solvent systems for elution.[8]
-
Characterization: Confirm the identity and purity of the synthesized 2-chloro-6-iodo-9H-purine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Single-Crystal Growth
Growing a diffraction-quality crystal is often more of an art than a science, requiring patience and careful control over the rate of crystallization. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.[5] For purine derivatives, which often have moderate solubility in common organic solvents, slow evaporation and vapor diffusion are highly effective techniques.[9][10]
Step-by-Step Crystallization (Slow Evaporation):
-
Solvent Selection: Dissolve a small amount of the purified 2-chloro-6-iodo-9H-purine in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an acetone/hexane mixture) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Induce Supersaturation: The solution should be saturated or nearly saturated at room temperature.
-
Slow Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. This slows down the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Selection: Once crystals have formed, they must be examined under a microscope. A suitable crystal for X-ray diffraction should be a single, transparent specimen with well-defined faces and no visible cracks or defects. The optimal size is typically between 0.1 and 0.3 mm in its largest dimension.[5][11]
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
With a suitable crystal in hand, the next phase is to collect the diffraction data. This involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams.[12][13]
Caption: Workflow for single-crystal X-ray diffraction data collection.
Protocol 3: Data Collection
Modern single-crystal diffractometers automate much of the data collection process. Software suites like Bruker's APEX are commonly used for instrument control and data acquisition.[14]
Step-by-Step Data Collection:
-
Crystal Mounting: Carefully mount the selected crystal on a glass fiber or a cryo-loop, which is then attached to a goniometer head.[13]
-
Instrument Setup: Place the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.
-
Unit Cell Determination: A short series of initial diffraction images are collected. The software analyzes the positions of the diffraction spots to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system.
-
Data Collection Strategy: Based on the determined crystal symmetry (Laue group), the software calculates an efficient strategy to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles (φ, ω, and χ) while exposing it to the X-ray beam.
-
Data Acquisition: The diffractometer executes the strategy, collecting hundreds or thousands of individual diffraction images (frames).
-
Data Integration and Reduction: After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and generating a reflection data file (an hkl file) that lists the Miller indices (h, k, l) and the corresponding intensity for each reflection.[15]
Part 3: Structure Solution and Refinement
This stage is purely computational and involves transforming the diffraction data into a chemically meaningful three-dimensional atomic model. The central challenge is the "phase problem": the experimental data provides the intensities (related to the square of the structure factor amplitudes) but not the crucial phase information needed to calculate the electron density map.[16][17]
Caption: The iterative cycle of crystallographic structure solution and refinement.
Protocol 4: Structure Solution and Refinement
For small molecules like 2-chloro-6-iodo-9H-purine, the phase problem is typically solved using "Direct Methods". This process is handled by specialized software programs like SHELXT or SIR92.[15][18] The subsequent refinement is an iterative process of improving the atomic model to better fit the experimental data.[19][20]
Step-by-Step Solution and Refinement:
-
Structure Solution: Input the hkl file into a structure solution program. The program uses statistical relationships between the reflection intensities to derive initial phase estimates, which are used to calculate an initial electron density map.[17]
-
Initial Model Building: The highest peaks in this initial map usually correspond to the positions of the heaviest atoms (in this case, iodine, followed by chlorine). An initial molecular fragment can often be built automatically.
-
Least-Squares Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[19] This process optimizes the atomic coordinates, initially with isotropic (spherical) thermal displacement parameters.
-
Iterative Improvement: The refined model is used to calculate improved phases, leading to a clearer electron density map. A "difference Fourier map" is also calculated, which reveals the locations of missing atoms (as positive peaks) or incorrectly placed atoms (as negative peaks).
-
Complete the Model: The model is completed by adding any missing non-hydrogen atoms. Once all heavy atoms are located, the refinement is typically changed to use anisotropic displacement parameters (ellipsoids) to better model the thermal motion.
-
Locate Hydrogen Atoms: Hydrogen atoms are then typically placed in calculated geometric positions and refined using a "riding model," although they can sometimes be located in the difference map.[21]
-
Final Refinement Cycles: The model is refined until convergence, meaning that further cycles do not produce significant changes in the atomic parameters or the agreement factors.
-
Validation: The quality of the final model is assessed using several metrics, including the R1 value (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (S). A final CIF (Crystallographic Information File) is generated, containing all relevant information about the structure determination.
Part 4: Structural Analysis of 2-chloro-6-iodo-9H-purine
Disclaimer: As no public crystal structure for 2-chloro-6-iodo-9H-purine is available in open databases like the Cambridge Structural Database (CSD) as of this writing, the following data is representative and based on closely related halogenated purine derivatives to illustrate a typical outcome. The data is modeled after known structures to provide a realistic example for educational purposes.[15][21][22]
Crystallographic Data and Structure Refinement Table
| Parameter | Value (Representative) |
| Chemical formula | C₅H₂ClIN₄ |
| Formula weight | 284.46 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 8.14 Å |
| b | 9.63 Å |
| c | 14.84 Å |
| α | 90° |
| β | 93.00° |
| γ | 90° |
| Volume | 1160.7 ų |
| Z (Molecules per cell) | 4 |
| Calculated density | 1.628 Mg/m³ |
| Absorption coefficient | 3.45 mm⁻¹ |
| F(000) | 544 |
| Refinement Statistics | |
| Reflections collected | 10500 |
| Independent reflections | 2500 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |
| Goodness-of-fit (S) | 1.05 |
Analysis of Molecular and Supramolecular Features
The final refined structure provides a wealth of information.
-
Molecular Geometry: The analysis would confirm the planarity of the purine ring system.[21] Bond lengths and angles would be compared to standard values to identify any unusual features. For instance, the C-I and C-Cl bond lengths would be of particular interest.
-
Intermolecular Interactions: This is a critical aspect of the analysis for drug design. The crystal packing would be examined for key non-covalent interactions:
-
Hydrogen Bonding: The N9-H proton of the purine ring is a strong hydrogen bond donor. It would likely form a classic N-H···N hydrogen bond with the N7 atom of an adjacent molecule, leading to the formation of chains or tapes in the crystal lattice.
-
Halogen Bonding: The iodine atom at the C6 position is a potent halogen bond donor due to the presence of a "sigma-hole" – a region of positive electrostatic potential on the halogen atom opposite the C-I bond.[23] It is highly probable that this iodine would form a short, directional I···N or I···Cl interaction with a neighboring molecule. These interactions are increasingly recognized as crucial for molecular recognition and can be exploited to enhance binding affinity in drug-target complexes.[3][4]
-
π-π Stacking: The planar purine rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
-
Conclusion
The single-crystal X-ray analysis of 2-chloro-6-iodo-9H-purine provides the definitive, unambiguous three-dimensional structure of the molecule. This process, from rational synthesis and meticulous crystal growth to sophisticated data collection and computational refinement, yields precise atomic coordinates. The resulting structural model allows for a detailed analysis of molecular geometry and, critically, the supramolecular assembly guided by hydrogen and halogen bonds. This atomic-level understanding is invaluable for the scientific community, particularly for medicinal chemists who can leverage this information to design next-generation inhibitors with improved potency and selectivity by engineering specific, favorable interactions within a biological target's binding site.
References
-
Various Authors. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. National Center for Biotechnology Information. [Link]
-
Cockcroft, J. (n.d.). Introduction to Structure Refinement. University College London. [Link]
-
University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
Bruker. (n.d.). APEX Software. Bruker Corporation. [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. [Link]
- Ajinomoto Co., Inc. (2003). Production method for purine nucleotide derivative disodium crystals and alcohol removing method.
-
Carmelo, G. (n.d.). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]
-
Various Authors. (n.d.). Structure solution and refinement: introductory strategies. SlidePlayer. [Link]
-
RCSB PDB. (2023). Crystallography Software. RCSB Protein Data Bank. [Link]
-
Diamond Light Source. (n.d.). MX-Software. Diamond Light Source. [Link]
-
Ulm University. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Ulm University. [Link]
-
MIT OpenCourseWare. (n.d.). Structure refinement. MIT. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]
-
Various Authors. (n.d.). X-ray diffraction using focused-ion-beam-prepared single crystals - PMC. National Center for Biotechnology Information. [Link]
-
Various Authors. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2026). Key contemporary considerations for halogens in drug discovery - PMC. National Center for Biotechnology Information. [Link]
-
Various Authors. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design?. ACS Publications. [Link]
-
TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?. TutorChase. [Link]
-
Various Authors. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. Thieme. [Link]
-
Various Authors. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI. [Link]
-
Various Authors. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]
-
Various Authors. (2017). CCDC 1536975: Experimental Crystal Structure Determination. Taipei Medical University. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Heidelberg Institute for Theoretical Studies. (2013). Small change for a big improvement – halogen bonds and drug discovery. HITS. [Link]
-
Various Authors. (n.d.). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 6-Chloro-2-iodo-9-isopropyl-9H-purine. National Center for Biotechnology Information. [Link]
-
Various Authors. (n.d.). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]
- Schultz, L. (n.d.). Synthesis of purine derivatives.
-
CCDC. (n.d.). Search - Access Structures. Cambridge Crystallographic Data Centre. [Link]
-
Various Authors. (2026). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]
-
Various Authors. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. [Link]
-
Various Authors. (2015). Synthesis and pharmacophore modelling of 2,6,9-trisubstituted purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines. PubMed. [Link]
-
Various Authors. (2018). Crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, C14H18ClN5O4. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Wiley. [Link]
-
Various Authors. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO. [Link]
Sources
- 1. Key contemporary considerations for halogens in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. teledynelabs.com [teledynelabs.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. APEX Software | Bruker [bruker.com]
- 15. (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. rcsb.org [rcsb.org]
- 19. Introduction [pd.chem.ucl.ac.uk]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. Search - Access Structures [ccdc.cam.ac.uk]
- 23. Small change for a big improvement â halogen bonds and drug discovery - HITS [h-its.org]
2-chloro-6-iodo-9H-purine CAS 122536-91-8 safety data sheet
An In-Depth Technical Guide and Safety Protocol for 2-Chloro-6-iodo-9H-purine in Drug Development
Executive Summary & Chemical Identity Clarification
In the landscape of medicinal chemistry, the purine scaffold is a privileged structure, serving as the backbone for countless nucleoside analogs, kinase inhibitors, and antiviral therapeutics. Among the most versatile building blocks for synthesizing these libraries is 2-chloro-6-iodo-9H-purine .
A critical note on chemical nomenclature and registry: The chemical 2-chloro-6-iodo-9H-purine is officially designated by CAS 18552-88-0 [1]. The CAS number 122536-91-8, occasionally misattributed in aggregated databases, actually corresponds to a structurally distinct pharmaceutical intermediate (a naphthyridine-3-carboxylic acid derivative used in fluoroquinolone antibiotic synthesis)[2]. To maintain strict scientific integrity, this whitepaper focuses exclusively on the properties, safety data, and synthetic applications of the purine scaffold (CAS 18552-88-0).
Safety Data Sheet (SDS) & Handling Protocols
As a highly reactive dihalogenated heterocycle, 2-chloro-6-iodo-9H-purine requires stringent handling protocols to protect both the researcher and the integrity of the compound[1]. The carbon-iodine (C-I) bond at the C6 position is particularly susceptible to photolytic and thermal degradation.
GHS Hazard Classification & Mitigation
| Hazard Class | GHS Code | Signal Word | Precautionary Measure (Causality) |
| Acute Toxicity (Oral) | H302 | Warning | Wash hands thoroughly. Ingestion leads to severe mucosal irritation due to the compound's electrophilic nature. |
| Skin Irritation | H315 | Warning | Wear nitrile gloves. Halogenated purines can act as alkylating agents, causing contact dermatitis. |
| Eye Irritation | H319 | Warning | Wear tightly sealed safety goggles. Dust particles react with ocular moisture to release trace hydrohalic acids. |
| STOT (Single Exposure) | H335 | Warning | Handle strictly in a fume hood. Inhalation of fine powders irritates the respiratory tract. |
Storage & Stability Parameters
-
Temperature: Store at -20°C [1]. Ambient temperatures accelerate the hydrolysis of the C6-I bond in the presence of atmospheric moisture.
-
Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.
-
Light Exposure: Store in dark, opaque containers. UV light induces homolytic cleavage of the C-I bond, leading to radical formation and sample discoloration (yellowing due to free I₂).
Mechanistic Significance: The Power of Orthogonal Reactivity
The true value of 2-chloro-6-iodo-9H-purine lies in its orthogonal reactivity . As a Senior Application Scientist, I cannot overstate the elegance of this molecule: it allows for sequential, regioselective functionalization at two different positions without the need for cumbersome protecting group strategies.
The Causality of Regioselectivity: The purine ring is highly electron-deficient. When subjected to Nucleophilic Aromatic Substitution (SNAr), the transition state involves a Meisenheimer complex.
-
C6 Position (Iodine): The C6 position is highly activated because it is para to N3 and ortho to N1. Furthermore, iodine is an exceptional leaving group (highly polarizable, weak C-I bond). Nucleophiles will attack here rapidly under mild conditions.
-
C2 Position (Chlorine): The C2 position is flanked by two nitrogens but features a stronger C-Cl bond. It remains completely inert during the C6 substitution. Once the C6 position is functionalized (often with an electron-donating amine, which further deactivates the purine ring), the C2-Cl bond can only be broken under harsh thermal conditions or via Palladium-catalyzed cross-coupling.
Experimental Workflows: Self-Validating Protocols
The following step-by-step methodologies demonstrate how to leverage this orthogonal reactivity to build complex drug candidates[3].
Phase 1: Regioselective SNAr at C6
Objective: Displace the C6-Iodine with a primary amine while leaving the C2-Chlorine intact.
-
Preparation: In an oven-dried flask purged with Argon, dissolve 2-chloro-6-iodo-9H-purine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) because it is non-nucleophilic and completely soluble in THF, preventing localized basic hotspots that could degrade the purine.
-
Nucleophile Addition: Cool the flask to 0°C. Dropwise, add the primary amine (1.1 eq).
-
Reaction: Remove the ice bath and stir at 25°C for 2-4 hours. Validation: Monitor via LC-MS. The mass shift will clearly indicate the loss of iodine (-127 Da) and addition of the amine. Do not exceed 25°C to prevent competitive C2 substitution.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Phase 2: C2 Functionalization via Suzuki-Buchwald Coupling
Objective: Displace the remaining C2-Chlorine with a boronic acid or secondary amine.
-
Preparation: Combine the C6-substituted intermediate from Phase 1 (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a Schlenk tube.
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: Pd(dppf)Cl₂ provides the necessary bite angle for challenging C-Cl oxidative additions on electron-rich (post-Phase 1) heterocycles.
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the Palladium catalyst.
-
Reaction: Heat to 90°C for 12 hours. Validation: TLC (Hexanes/EtOAc) will show the consumption of the intermediate.
-
Purification: Filter through a pad of Celite to remove Pd black, then purify via silica gel flash chromatography[3].
Quantitative Data Summary
To facilitate easy comparison for scale-up and process chemistry, the physical and reaction metrics are summarized below:
| Parameter | Quantitative Value | Application Context |
| Molecular Formula | C₅H₂ClIN₄ | Core scaffold identification[1] |
| Molecular Weight | 280.45 g/mol | Stoichiometric calculations[1] |
| Purity Standard | ≥ 95% (Typically 97%+) | Required for sensitive Pd-catalysis[1] |
| C6-SNAr Yield | 85% - 92% | High efficiency due to I⁻ leaving group[3] |
| C2-Coupling Yield | 70% - 80% | Moderate efficiency; requires optimization of Pd ligands[3] |
Workflow Visualization
The following diagram maps the logical relationship of the orthogonal reactivity and the experimental workflow described above.
Fig 1: Regioselective orthogonal functionalization workflow of 2-chloro-6-iodo-9H-purine.
References
-
Boudet, N. "Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations." Ludwig-Maximilians-Universität München, 2007. Available at: [Link]
-
Official Journal of the European Communities. "Council Regulation (EC) No 122536-91-8 (Naphthyridine derivative INN mapping)." EUR-Lex. Available at: [Link]
Sources
Application Note: 2-Chloro-6-iodo-9H-purine as a Privileged Scaffold in Drug Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the purine ring is a ubiquitous pharmacophore due to its ability to mimic endogenous nucleotides (e.g., ATP, GTP) and bind to a vast array of kinases, receptors, and chaperones. However, synthesizing highly decorated, multi-substituted purine derivatives requires a starting material that allows for orthogonal, regioselective functionalization.
2-Chloro-6-iodo-9H-purine (CAS: 18552-88-0) has emerged as an optimal scaffold for this purpose. Unlike 2,6-dichloropurine, which often requires harsh conditions and yields poor regioselectivity, the 2-chloro-6-iodo analog exploits the fundamental differences in bond dissociation energies and polarizability between carbon-iodine and carbon-chlorine bonds.
-
C6-Iodo Reactivity: The C6–I bond is significantly weaker and more polarizable, making it kinetically favored for oxidative addition by palladium catalysts or halogen-metal exchange (e.g., I/Mg exchange) [1].
-
C2-Chloro Stability: The C2–Cl bond remains inert during C6 manipulations, serving as a stable, late-stage handle for nucleophilic aromatic substitution ( SNAr ) or Buchwald-Hartwig aminations.
-
N9 Acidity: The N9 proton is the most acidic site on the heterocycle, allowing for initial, mild alkylation to set the spatial trajectory of the molecule [2].
Therapeutic Applications in Drug Discovery
The orthogonal reactivity of 2-chloro-6-iodo-9H-purine has been instrumental in discovering several classes of therapeutics:
-
Immunology (TLR7/9 Antagonists): Concerted substitutions at C2, C6, and N9 have yielded potent, orally bioavailable dual Toll-Like Receptor 7/9 antagonists. For instance, N9-alkylation combined with C6-piperazine and C2-benzylamine substitutions produces lead compounds (e.g., Compound 29) that inhibit endosomal inflammatory signaling cascades [2].
-
Oncology (Hsp90 Inhibitors): Fully synthetic Hsp90 inhibitors, such as PU3, were developed by mimicking the adenine ring of ATP. The 2-chloro-6-iodo scaffold allows for the precise installation of an N9-alkyl chain and a C6-aryl group required to fit into the N-terminal nucleotide pocket of Hsp90 [3].
-
Antivirals: Direct N9-alkylation of this scaffold with acyclic side chains (e.g., iodomethyl [(trimethylsilyl)oxy]ethyl ether) provides a high-yield, regioselective route to acyclovir analogs, which are potent inhibitors of Herpes simplex virus [4].
Fig 1. Orthogonal functionalization workflow of the 2-chloro-6-iodo-9H-purine scaffold.
Quantitative Data: Regioselective Functionalization Parameters
The table below summarizes the empirical reaction parameters required to achieve orthogonal functionalization of the scaffold.
| Reaction Site | Functionalization Type | Reagents / Conditions | Typical Yield | Regioselectivity |
| N9 | Alkylation | Alkyl-Br/I, K2CO3 , DMF, 25 °C | 75–90% | >9:1 (N9:N7) |
| N9 | Mitsunobu | R-OH, DIAD, PPh3 , THF, 0 °C to RT | 65–85% | >10:1 (N9:N7) |
| C6 | I/Mg Exchange | iPrMgCl , THF, -80 °C | 80–95% | Exclusive to C6 |
| C6 | Pd-Cross Coupling | Pd(PPh3)4 , R−B(OH)2 , Na2CO3 , 80 °C | 70–85% | Exclusive to C6 |
| C2 | SNAr Substitution | R−NH2 , DIPEA, n-BuOH, 110 °C | 60–80% | Exclusive to C2 |
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity synthesis.
Protocol A: Regioselective N9-Alkylation
Causality: The N9 position is alkylated first because the unprotected purine nitrogen can poison palladium catalysts or consume Grignard reagents in downstream steps. We utilize K2CO3 in DMF because the mild base selectively deprotonates N9 without causing hydrolysis of the halogens. The bulky C6-iodo group provides intense steric shielding, naturally driving the alkylation away from the N7 position.
-
Setup: Dissolve 2-chloro-6-iodo-9H-purine (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2CO3 (1.5 eq) and stir at room temperature for 15 minutes to pre-form the purine anion.
-
Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Stir at 25 °C for 4–6 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the reaction into 1 mL of MeCN. Analyze via LC-MS. Validation Check: You should observe two peaks with the exact same mass (N9 and N7 isomers). The major peak (N9 isomer) will elute later on a standard C18 reverse-phase column due to its lower polarity compared to the N7 isomer.
-
Workup: Quench with saturated aqueous NH4Cl to neutralize unreacted base and prevent over-alkylation. Extract with EtOAc, wash with brine (3x) to remove DMF, and purify via silica gel chromatography.
Protocol B: C6-Selective Iodine-Magnesium Exchange
Causality: The C6-I bond is targeted using Isopropylmagnesium chloride ( iPrMgCl ). The reaction must be held strictly at -80 °C. At this temperature, the I/Mg exchange is under kinetic control, yielding the 6-magnesiated purine. If the temperature is allowed to rise to 0 °C, the magnesium will thermodynamically migrate to the C8 position, ruining the regioselectivity [5].
-
Setup: Dissolve the N9-alkylated intermediate from Protocol A (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to exactly -80 °C using an acetone/liquid nitrogen bath.
-
Exchange: Slowly add iPrMgCl (1.1 eq, 2.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -80 °C.
-
Self-Validation ( D2O Quench): Withdraw a 50 µL aliquot and immediately quench it into a vial containing 0.5 mL of D2O . Extract with 0.5 mL EtOAc and analyze the organic layer via LC-MS. Validation Check: A mass shift of +1 Da (compared to the completely de-halogenated C6-H byproduct) confirms that the Grignard reagent was successfully formed and trapped by deuterium.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde for secondary alcohol formation) (1.2 eq) neat or dissolved in THF. Stir for 1 hour at -80 °C, then slowly warm to 0 °C.
-
Workup: Quench with saturated NH4Cl , extract with EtOAc, dry over Na2SO4 , and purify.
Protocol C: Late-Stage C2-Nucleophilic Aromatic Substitution ( SNAr )
Causality: With C6 and N9 occupied, the purine ring is highly electron-deficient, activating the C2-chloro group for SNAr . Because the C2 position is less reactive than C6, elevated temperatures (100–120 °C) and a polar protic solvent (n-butanol) are required to stabilize the Meisenheimer complex transition state.
-
Setup: Combine the C6/N9-substituted intermediate (1.0 eq), the desired primary or secondary amine (3.0 eq), and DIPEA (2.0 eq) in n-butanol (0.2 M).
-
Reaction: Heat the mixture in a sealed tube at 110 °C for 12–16 hours.
-
Self-Validation (UV-Vis Shift): Monitor the reaction via HPLC with a Diode-Array Detector (DAD). Validation Check: The starting material typically absorbs around 265 nm. As the amine conjugates with the purine π -system at C2, you will observe a distinct bathochromic (red) shift in the UV spectrum of the product peak (often shifting to 280–295 nm).
-
Workup: Concentrate the mixture under reduced pressure to remove n-butanol. Redissolve in DCM, wash with water to remove amine salts, and purify via reverse-phase preparative HPLC to yield the final drug candidate.
Biological Pathway Visualization
Once the 2-chloro-6-iodo-9H-purine scaffold is fully elaborated into a lead compound (e.g., a TLR7/9 antagonist), it exerts its pharmacological effect by blocking receptor dimerization in the endosome, thereby halting the downstream inflammatory cascade [2].
Fig 2. Inhibition of the TLR7/9-MyD88-NF-κB inflammatory signaling pathway by purine antagonists.
References
-
Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives. Organic Letters. ACS Publications. [Link]
-
Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives. PubMed. National Institutes of Health. [Link]
-
Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. PubMed. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Regioselective Cross-Coupling of 2-Chloro-6-iodo-9H-purine
Executive Summary
The purine scaffold is a privileged structure in drug discovery, serving as the core for numerous antiviral, antineoplastic, and neuroprotective agents. Synthesizing highly functionalized purines requires orthogonal reactive sites that allow for sequential, controlled modifications. 2-Chloro-6-iodo-9H-purine (and its N9-protected derivatives) serves as an ideal bifunctional building block. This application note provides a comprehensive, self-validating protocol for the regioselective palladium-catalyzed cross-coupling at the C6 position, ensuring the C2-chlorine remains intact for downstream diversification[1].
Mechanistic Rationale: The Causality of Regioselectivity
The success of this protocol relies on the distinct electronic and thermodynamic properties of the two carbon-halogen bonds on the purine ring.
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~240 kJ/mol) than the C-Cl bond (~330 kJ/mol).
-
Electronic Activation: The C6 position of the purine system is highly electron-deficient, rendering it exceptionally susceptible to oxidative addition by electron-rich Pd(0) species.
This thermodynamic and kinetic differential ensures that Pd(0) inserts exclusively into the C6-I bond at lower temperatures (e.g., 25–60 °C). By meticulously controlling the reaction temperature and catalyst loading, the C2-Cl bond is preserved completely, avoiding unwanted di-coupled byproducts and enabling a stepwise diversification of the purine scaffold[1].
Catalytic cycle of regioselective Pd-catalyzed cross-coupling at the C6 position of purines.
Quantitative Performance Data
The C6-I bond is highly versatile and accommodates various coupling partners. Below is a summary of expected yields and regioselectivity across different functionalization strategies, including both Pd-catalyzed cross-couplings and selective metalation[2],[3].
| Reaction Type | Coupling Partner | Catalyst System | Temp (°C) | Regioselectivity (C6:C2) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 60–80 | >99:1 | 75–88 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | 25–50 | >99:1 | 80–92 |
| Stille | Arylstannane | Pd(PPh₃)₄, CuI | 80–100 | >99:1 | 65–80 |
| Magnesiation | iPrMgCl | None (I/Mg exchange) | -80 | >99:1 | 84–90 |
Experimental Workflow
Standard experimental workflow for palladium-catalyzed cross-coupling of purine derivatives.
Step-by-Step Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the coupling of 9-protected-2-chloro-6-iodo-9H-purine with an arylboronic acid. Note: N9-protection (e.g., THP, Benzyl) is strongly recommended to prevent catalyst poisoning or unwanted N-arylation[2].
Reagents & Materials:
-
9-Protected-2-chloro-6-iodo-9H-purine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Procedure:
-
Solvent Preparation (Critical Step): In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of deionized H₂O. Sparge the mixture with ultra-pure Nitrogen or Argon for at least 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxidation. Dissolved oxygen will rapidly degrade the catalyst, leading to incomplete conversion and homocoupling of the boronic acid.
-
Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the purine substrate, arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Transfer the vial to a glovebox or maintain under a strict inert atmosphere. Add the Pd(dppf)Cl₂ catalyst.
-
Reaction Initiation: Inject the degassed solvent mixture into the reaction vial. Seal the vial and heat the mixture to 60 °C in a pre-heated oil bath or heating block. Causality: Maintaining the temperature at or below 60 °C provides the kinetic control necessary to prevent the oxidative addition of Pd(0) into the C2-Cl bond.
-
Termination & Workup: After 2–4 hours (verified by the self-validating QC step below), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to isolate the 6-aryl-2-chloro-9H-purine.
In-Process Self-Validation & Quality Control
To ensure the integrity of the protocol and prevent downstream failures, the workflow must be validated in real-time using LC-MS:
-
T=0 Baseline: Before heating, take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. Identify the exact mass and retention time of the starting material ([M+H]⁺ corresponding to the iodine isotope pattern).
-
T=1 Hour Validation: Take a second aliquot. The LC-MS trace must demonstrate the emergence of the product mass ([M+H]⁺ of the C6-coupled product) with the characteristic chlorine isotope pattern (3:1 ratio of M : M+2).
-
Failure Mode Identification: If a mass corresponding to the di-coupled product (aryl groups at both C6 and C2) is detected, the reaction temperature is too high, or the C-I oxidative addition has completed and the catalyst is now attacking the C-Cl bond. Corrective Action: Immediately quench the reaction, and for future runs, lower the temperature to 50 °C and reduce the boronic acid equivalents to 1.05.
Sources
Application Notes & Protocols: Accelerating Purine Library Synthesis with Microwave-Assisted Chemistry on 2-Chloro-6-iodo-9H-purine
Abstract
The 2,6,9-trisubstituted purine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a vast array of biological entities, particularly protein kinases.[1][2][3] The synthetic bottleneck in exploring this chemical space often lies in the slow, multi-step functionalization of the purine core. This guide details the strategic application of Microwave-Assisted Organic Synthesis (MAOS) to the versatile building block, 2-chloro-6-iodo-9H-purine. We will explore its unique reactivity profile and provide detailed, field-proven protocols for its rapid and regioselective functionalization via N-alkylation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to expedite the generation of diverse purine-based libraries with high efficiency and purity.
The Synergy of a Privileged Scaffold and a Green Technology
The Strategic Value of 2-Chloro-6-iodo-9H-purine
The synthetic utility of 2-chloro-6-iodo-9H-purine stems from the differential reactivity of its three functionalization points: the N9-proton and the C-X bonds at the C6 and C2 positions. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the order C-I > C-Br > C-Cl.[4] This intrinsic electronic property allows for the highly regioselective functionalization of the C6-position (iodo) under conditions that leave the more robust C2-position (chloro) intact for subsequent transformations.[5] This predictable reactivity is paramount for building molecular complexity in a controlled, stepwise manner.
Caption: Reactivity hierarchy of 2-chloro-6-iodo-9H-purine.
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and reactants.[6] MAOS, in contrast, utilizes microwave energy to heat the reaction mixture directly and volumetrically.[7] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our protocols, attempt to align with the rapidly oscillating electric field of the microwave.[8][9] This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[7][10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth in the oscillating electric field. This movement causes collisions and generates heat.[6][8]
This "instant-on, instant-off" internal heating allows for precise temperature control, dramatically reduces reaction times from hours to minutes, and often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.[7][9]
Experimental Protocols: A Modular Approach
The following protocols are designed as a modular workflow, typically beginning with N9-alkylation followed by selective C6-functionalization. All microwave reactions should be performed in dedicated microwave reactors with appropriate safety features.
Foundational Step: Microwave-Assisted N9-Alkylation
Alkylation at the N9 position is a common first step to enhance solubility and introduce a key diversity element. While often performed under conventional heating, microwave irradiation can significantly shorten reaction times.
Protocol 1: N9-Alkylation of 2-chloro-6-iodo-9H-purine
-
Materials:
-
2-chloro-6-iodo-9H-purine (1.0 mmol)
-
Alkyl halide (e.g., butyl bromide, benzyl bromide) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (3-5 mL)
-
-
Procedure:
-
Combine 2-chloro-6-iodo-9H-purine, the chosen base, and a magnetic stir bar in a 10 mL microwave-safe vial.
-
Add anhydrous DMF, followed by the alkyl halide.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at 80-100 °C for 10-20 minutes. Monitor pressure to ensure it remains within safe limits.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Remove the DMF under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the N9-alkylated product.
-
-
Scientific Rationale:
-
Solvent: DMF is a polar aprotic solvent that couples efficiently with microwave energy and effectively solubilizes the purine and reagents.[11]
-
Base: K₂CO₃ is a common and cost-effective base for this transformation. Cs₂CO₃ can be used for more challenging alkylations due to its higher solubility and basicity.
-
Microwave Conditions: The selected temperature range is typically sufficient to drive the reaction to completion rapidly without causing decomposition. Conventional methods often require several hours at similar temperatures.[12]
-
Caption: General workflow for microwave-assisted cross-coupling.
C6-Functionalization: Suzuki-Miyaura Coupling
This protocol enables the formation of a C-C bond at the C6 position, selectively displacing the iodo substituent.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
In a microwave vial, combine the 6-iodopurine, boronic acid, palladium catalyst, and base.
-
Purge the vial with an inert gas (N₂ or Ar) for 5 minutes.
-
Add the degassed solvent system via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 110-140 °C for 10-30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 6-aryl/heteroaryl-2-chloropurine.
-
-
Scientific Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst. More advanced catalysts like PEPPSI-iPr can offer higher efficiency at lower loadings, which is beneficial for green chemistry and reducing palladium contamination in the final product.[13]
-
Solvent: A mixture of dioxane and water is standard for Suzuki couplings, as water is often necessary for the transmetalation step. The use of a single polar solvent like DMF can also be effective under microwave conditions.[14][15]
-
Selectivity: The reaction proceeds exclusively at the C-I bond due to the lower bond dissociation energy and higher propensity for oxidative addition to the Pd(0) center compared to the C-Cl bond.[5]
-
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Temperature (°C) | Time (min) | Representative Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | 120 | 15 | ~85% | [5] |
| 4-Methoxyphenylboronic acid | PEPPSI-iPr (1%) | 110 | 10 | >90% | [13] |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | 130 | 20 | ~80% | N/A |
| Pyridine-3-boronic acid | Na₂PdCl₄/cataCXium F (1%) | 100 | 16h (conv.) | 78% | [16] |
Note: Yields are representative and highly dependent on the specific substrates and optimized conditions.
C6-Functionalization: Sonogashira Coupling
This reaction introduces an alkyne moiety at the C6 position, a valuable handle for click chemistry or as a structural element itself.
Protocol 3: Microwave-Assisted Sonogashira Coupling
-
Materials:
-
N9-substituted-2-chloro-6-iodopurine (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.5 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol) (for traditional protocol)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Solvent: Anhydrous DMF or 1,4-dioxane (4 mL)
-
-
Procedure:
-
Combine the 6-iodopurine, palladium catalyst, and CuI (if used) in a microwave vial under inert atmosphere.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Seal the vial and irradiate at 100-120 °C for 5-15 minutes.[11]
-
After cooling, follow the workup and purification procedure described in Protocol 2. Copper-free conditions often result in a cleaner reaction profile.[11][16]
-
-
Scientific Rationale:
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst for the main cycle and a copper co-catalyst to facilitate the formation of a copper(I) acetylide intermediate. However, microwave-assisted, copper-free protocols are increasingly popular to avoid the formation of oxidative homocoupling (Glaser coupling) byproducts.[11][17]
-
Base: An amine base like TEA or DIPEA is crucial; it acts as a scavenger for the HI generated during the reaction and helps deprotonate the terminal alkyne.
-
C6-Functionalization: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction allows for the introduction of a wide variety of primary and secondary amines at the C6 position.
Protocol 4: Microwave-Assisted Buchwald-Hartwig Amination
-
Materials:
-
N9-substituted-2-chloro-6-iodopurine (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 mmol)
-
Ligand: Xantphos or RuPhos (0.04 mmol)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Solvent: Anhydrous Toluene or Dioxane (4 mL)
-
-
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, add the 6-iodopurine, catalyst, ligand, and base to a microwave vial.
-
Add the degassed solvent, followed by the amine.
-
Seal the vial and irradiate at 100-130 °C for 15-45 minutes.[18]
-
After cooling, follow the workup and purification procedure described in Protocol 2.
-
-
Scientific Rationale:
-
Ligand: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or RuPhos are essential to promote the reductive elimination step that forms the C-N bond and to stabilize the active Pd(0) species.
-
Base: A strong, non-nucleophilic base like NaOtBu is often required, particularly for less reactive amines. Cs₂CO₃ is a milder alternative that can be effective, especially under microwave conditions.[11]
-
Microwave Advantage: Microwave heating can dramatically accelerate this reaction, reducing times from over 24 hours with conventional heating to under 30 minutes.[18]
-
The Path Forward: Sequential Functionalization
The true power of the 2-chloro-6-iodo-9H-purine scaffold is realized in sequential reactions. After selectively functionalizing the C6 position using the protocols above, the resulting 6-substituted-2-chloropurine is an ideal substrate for a second diversification step at the C2 position. This typically requires more forcing conditions (higher temperatures, longer microwave irradiation times) to activate the more stable C-Cl bond.[5]
Caption: Strategy for sequential C6 and C2 functionalization.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: )
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: )
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: )
- Theory of Microwave Heating for Organic Synthesis - CEM Corpor
- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (URL: )
- Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Deriv
-
Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries - ACS Publications. (URL: [Link])
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (URL: )
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (URL: [Link])
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - MDPI. (URL: [Link])
-
Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water | Organic Letters - ACS Publications. (URL: [Link])
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed. (URL: [Link])
-
Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin - Unipd. (URL: [Link])
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. (URL: [Link])
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL: )
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (URL: [Link])
- Regioselective alkylation reaction of purines under microwave irradi
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. (URL: [Link])
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC. (URL: [Link])
-
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC. (URL: [Link])
-
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. ijrpas.com [ijrpas.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-6-iodo-9H-purine Cross-Coupling
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who struggle with the chemoselective functionalization of the purine scaffold. The 2-chloro-6-iodo-9H-purine building block is a highly privileged intermediate in drug discovery, but it presents a unique catalytic challenge: balancing the extreme reactivity of the C6-iodo bond with the latent reactivity of the C2-chloro bond.
This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind catalyst loading optimization, troubleshoot common failure modes, and provide self-validating methodologies to ensure your cross-coupling reactions (Suzuki, Sonogashira, or Buchwald-Hartwig) are robust, scalable, and free of over-coupling artifacts.
Quantitative Reference: Catalyst Loading Optimization Matrix
When optimizing palladium-catalyzed cross-coupling for 2-chloro-6-iodo-9H-purine, more catalyst does not equal better results. The table below summarizes the empirical relationship between Pd loading, conversion, and regioselectivity based on standardized Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80°C).
| Catalyst Loading (mol% Pd) | C6-Mono-Coupled Yield (%) | C2,C6-Bis-Coupled Yield (%) | Unreacted Starting Material (%) | Mechanistic Observation |
| 0.1 - 0.5% | 45 - 60% | < 1% | 35 - 50% | Catalyst poisoning by purine N-coordination outpaces the catalytic cycle[1]. |
| 1.0 - 2.0% | > 95% | < 2% | < 1% | Optimal balance. Sufficient active Pd(0) to drive C6 oxidative addition without triggering C2 reactivity[1]. |
| 5.0% | 75 - 80% | 15 - 20% | 0% | Excess Pd(0) lowers the kinetic barrier for the secondary C2-Cl oxidative addition[2]. |
| 10.0% | < 40% | > 55% | 0% | Severe over-coupling. High residual metal contamination in the isolated API. |
Troubleshooting Guides & FAQs
Q1: Why am I seeing bis-coupling at both C6 and C2 when I only want C6 modification?
The Causality: The C-I bond at the C6 position is significantly weaker and more reactive toward oxidative addition than the C-Cl bond at C2[3]. However, once the C6 position is functionalized, the resulting 6-substituted-2-chloropurine remains a viable electrophile. If your catalyst loading is too high (typically >5 mol%), the local concentration of active Pd(0) outpaces the availability of the primary C6-iodo substrate. The thermodynamic system compensates by forcing the higher-activation-energy oxidative addition at the C2-chloro position, leading to bis-coupling[4]. The Fix:
-
Drop your catalyst loading to 1.0 – 2.0 mol%.
-
Control the stoichiometry: Use exactly 1.05 equivalents of your boronic acid or alkyne.
-
Lower the temperature: Drop the reaction temperature from 100°C to 70°C. The kinetic differentiation between C-I and C-Cl oxidative addition is vastly improved at lower thermal energies.
Q2: My reaction stalls at 50% conversion despite having active C6-iodo bonds. Should I spike in more Pd?
The Causality: Do not spike in more palladium. Stalling at low conversions with low catalyst loading (e.g., <0.5 mol%) is rarely a sign of an inactive batch of catalyst; it is a symptom of catalyst poisoning . The purine scaffold contains multiple basic nitrogen atoms (N3, N7, and particularly an unprotected N9). These nitrogens can act as competitive ligands, coordinating to the Pd(II) intermediate and creating a "dead" complex that cannot undergo transmetalation[1]. The Fix: Instead of increasing the Pd loading, increase the ligand-to-metal ratio or switch to a more sterically demanding, electron-rich ligand (e.g., SPhos, XPhos, or water-soluble cataCXium F sulf)[1]. A bulky ligand prevents the purine nitrogens from accessing the palladium coordination sphere, keeping the catalyst active at loadings as low as 1 mol%. Alternatively, ensure the N9 position is protected (e.g., with a THP, Benzyl, or Boc group) prior to coupling[3].
Q3: How do I reduce palladium contamination in my final API while maintaining >95% yield?
The Causality: High catalyst loadings (5-10%) inevitably lead to high residual palladium (often >500 ppm), which is unacceptable in pharmaceutical development. The Fix: Utilize highly active pre-catalysts that allow for ultra-low loading. For example, using a preformed Pd-NHC complex or a Pd(OAc)₂/TPPTS system in aqueous media allows for complete C6-selective Suzuki coupling at 0.1 to 0.5 mol% loading[5]. This inherently reduces the metal burden in the crude mixture, making standard silica gel chromatography or simple crystallization sufficient to drop Pd levels below the 10 ppm regulatory threshold.
Mechanistic Visualizations
Regioselective Pathway & The Danger of Over-Coupling
This diagram illustrates how catalyst loading dictates the chemoselectivity between the C6 and C2 positions.
Caption: Regioselective cross-coupling workflow demonstrating how excess Pd(0) drives unwanted C2-Cl activation.
Catalytic Cycle & Poisoning Dynamics
Understanding where the catalyst dies is critical to optimizing the loading.
Caption: The Pd-catalytic cycle highlighting the vulnerability of the Pd(II) intermediate to purine N-coordination.
Standard Operating Procedure: Optimized C6-Selective Suzuki Coupling
This self-validating protocol is engineered to prevent over-coupling while ensuring complete consumption of the starting material using a highly optimized 1.5 mol% catalyst loading.
Materials Required:
-
2-chloro-6-iodo-9-(protected)-purine (1.0 equiv, 1.0 mmol)
-
Aryl or Alkyl Boronic Acid (1.05 equiv, 1.05 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.015 equiv, 1.5 mol%)
-
K₂CO₃ (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-6-iodo-9H-purine derivative, the boronic acid, and K₂CO₃.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this process three times to ensure a strictly oxygen-free environment. Causality: O₂ oxidizes the electron-rich phosphine ligands, artificially lowering your active ligand-to-metal ratio and promoting catalyst poisoning.
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.
-
Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ (1.5 mol%), and reseal.
-
Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 75°C.
-
Self-Validation Check: Monitor the reaction via LC-MS at exactly 2 hours. You should observe >90% conversion to the mono-coupled product. If the unreacted starting material is <5% and bis-coupled product is <1%, the catalyst loading is perfectly tuned.
-
-
Quenching & Workup: Once complete (typically 3-4 hours), cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography. The low 1.5 mol% Pd loading ensures the crude product is not heavily fouled with black palladium black, streamlining purification.
References
-
ResearchGate. "Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water". ResearchGate. Available at:[Link]
-
ACS Publications. "Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water". Organic Letters. Available at:[Link]
-
ACS Publications. "Direct B-Alkyl Suzuki−Miyaura Cross-Coupling of 2-Halopurines. Practical Synthesis of ST1535, a Potent Adenosine A2A Receptor Antagonist". The Journal of Organic Chemistry. Available at:[Link]
Sources
scaling up the synthesis of 2-chloro-6-iodo-9H-purine derivatives
Technical Support Center: Scaling Up 2-Chloro-6-iodo-9H-purine Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in purine library synthesis. 2-Chloro-6-iodo-9H-purine is a critical intermediate for synthesizing kinase inhibitors, nucleoside analogs (like acyclovir), and P2X7 antagonists [1]. However, scaling up its synthesis and subsequent functionalization presents unique challenges regarding regioselectivity, equipment integrity, and product stability.
This guide provides field-proven, self-validating protocols and addresses the most common troubleshooting questions we receive regarding halogen exchange and N9-alkylation workflows.
Workflow Overview
Workflow for the scalable synthesis of N9-alkylated 2-chloro-6-iodopurine derivatives.
Module 1: Halogen Exchange Scale-Up
Q: When scaling up the conversion of 2,6-dichloropurine to 2-chloro-6-iodopurine using hydroiodic acid (HI), we observe significant equipment corrosion and variable yields. How can we mitigate this?
A: The causality here lies in the harsh nature of the reagents. Aqueous hydroiodic acid (57% w/w) is highly corrosive to standard 316L stainless steel reactors. The reaction relies on the higher nucleophilicity of the iodide ion over chloride to drive the Nucleophilic Aromatic Substitution (SNAr) at the C6 position [1]. Because this is an equilibrium reaction, an excess of HI is required.
Troubleshooting Solution:
-
Equipment: You must transition to glass-lined or Hastelloy C-276 reactors for any scale above 100 grams.
-
Yield Optimization: The variable yield is often due to incomplete precipitation during the workup. The product is partially soluble in highly acidic aqueous media. Neutralizing the mixture carefully while maintaining a low temperature forces the product out of solution.
Protocol 1: Synthesis of 2-Chloro-6-iodo-9H-purine
Self-Validating System: This protocol incorporates a specific colorimetric quench that visually confirms the neutralization of oxidative byproducts.
-
Setup: Charge a glass-lined reactor with 2,6-dichloropurine (1.0 eq). Purge the system with argon and cool the jacket to 0 °C.
-
Addition: Slowly add aqueous hydroiodic acid (HI, 57% w/w, 10.0 eq) via an addition funnel. Causality: The slow addition controls the mild exotherm and prevents the formation of localized hot spots that could lead to C2-iodination.
-
Reaction: Stir the mixture at room temperature for 16 hours. Validation: Pull an aliquot and analyze via HPLC (C18 column, MeCN/H₂O gradient). Proceed only when 2,6-dichloropurine is <1% AUC.
-
Quench: Pour the reaction mixture slowly into an ice-cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: HI oxidizes over time to form elemental iodine (I₂). The thiosulfate reduces I₂ back to I⁻. Validation: The mixture will transition from a dark brown/purple color to a pale yellow/white suspension, confirming the removal of I₂.
-
Isolation: Filter the resulting white precipitate, wash extensively with cold deionized water to remove residual salts, and dry under vacuum at 40 °C in the dark.
Module 2: Regioselective N9-Alkylation
Q: During the alkylation of 2-chloro-6-iodopurine, we are getting an unacceptable ratio of the N7-isomer (up to 30%). How do we drive N9-selectivity at the kilogram scale without resorting to costly chromatographic separations?
A: The alkylation of the purine ring is notoriously unselective because the N9 and N7 nitrogens are part of a tautomeric system. While the N9 position is thermodynamically favored, N7 is kinetically accessible [2]. Traditional bases like NaH or K₂CO₃ in polar aprotic solvents (DMF) often yield a 2:1 to 4:1 mixture of N9:N7 isomers.
To solve this, we leverage Tetrabutylammonium Fluoride (TBAF) in THF [3]. The causality behind this choice is twofold:
-
Mild Deprotonation: The fluoride ion (F⁻) acts as a mild base to deprotonate the purine ring.
-
Steric Shielding: The bulky tetrabutylammonium cation (TBA⁺) forms a tight ion pair with the purine anion. It preferentially coordinates near the N7 position, sterically blocking the incoming electrophile and directing the alkyl halide exclusively to the N9 position.
Quantitative Comparison of Alkylation Conditions
Table 1: Effect of Base and Solvent on N9/N7 Regioselectivity
| Base System | Solvent | Temp | Reaction Time | N9:N7 Ratio | Overall Yield |
| NaH (1.2 eq) | DMF | 0 °C to rt | 8 hours | 2:1 | 55% |
| K₂CO₃ (2.0 eq) | DMF | 80 °C | 12 hours | 4:1 | 65% |
| β -Cyclodextrin | H₂O | rt | 24 hours | 99:1 | 82% |
| TBAF (1.0 M) | THF | rt | 15 mins | >20:1 | 88% |
Note: TBAF provides the optimal balance of rapid kinetics, high yield, and excellent regioselectivity suitable for scale-up.
Mechanistic pathway of TBAF-assisted regioselective N9-alkylation of purines.
Protocol 2: TBAF-Assisted Regioselective N9-Alkylation
Self-Validating System: The rapid kinetics of this reaction allow for real-time TLC monitoring, preventing over-alkylation.
-
Preparation: In a dry, argon-flushed reactor, dissolve 2-chloro-6-iodo-9H-purine (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.
-
Complex Formation: Add TBAF (1.0 M solution in THF, 1.1 eq) dropwise at room temperature. Stir for 5 minutes. Causality: This brief incubation period is critical to allow the TBA⁺-purine ion pair to fully form before introducing the electrophile.
-
Alkylation: Add the desired alkyl halide (e.g., methyl bromoacetate, 1.1 eq) in one rapid portion.
-
Reaction: Stir at room temperature for 10–20 minutes. Validation: Perform a TLC check (Silica gel, CHCl₃/MeOH 10:1). The starting material spot (UV active) should be completely consumed, replaced by a single, higher Rf spot representing the N9-product.
-
Workup: Quench with a minimal amount of water, concentrate the THF under reduced pressure, and partition between Ethyl Acetate and water to remove TBAX salts. The organic layer is dried and concentrated to yield the highly pure N9-alkylated derivative.
Module 3: Downstream Processing & Stability
Q: Our isolated 2-chloro-6-iodo-9H-purine turns brown upon storage over several weeks. What is the degradation mechanism, and how do we prevent it?
A: The C6-iodo bond in purine systems is photo-labile and susceptible to slow oxidative cleavage. Exposure to ambient light and atmospheric oxygen catalyzes the homolytic cleavage of the C-I bond, releasing trace amounts of elemental iodine (I₂). It is this free iodine that causes the characteristic brown discoloration.
Troubleshooting Solution:
-
Storage: Always store 2-chloro-6-iodo-9H-purine and its derivatives in amber glass containers to block UV/Vis light.
-
Atmosphere: Blanket the storage container with argon or nitrogen before sealing.
-
Temperature: Store at -20 °C for long-term stability.
-
Recovery: If a batch has turned slightly brown, it can often be salvaged by dissolving it in ethyl acetate and washing it with a 5% aqueous sodium thiosulfate solution, followed by a brine wash, drying over Na₂SO₄, and re-concentration.
References
- Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation.
- A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. PubMed.
- Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Benchchem.
benchmarking 2-chloro-6-iodo-9H-purine against other purine building blocks
Benchmarking 2-Chloro-6-iodo-9H-purine: The Apex of Regioselective Purine Functionalization
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, one of the most persistent challenges in drug discovery is achieving absolute regiocontrol. Purine scaffolds are ubiquitous in medicinal chemistry, forming the backbone of kinase inhibitors, antiviral agents, and nucleoside analogs. Traditionally, 2,6-dichloro-9H-purine has been the default building block for these targets. However, the subtle electronic differences between the C2 and C6 positions often lead to regiochemical leakage—producing unwanted di-substituted impurities that complicate purification and reduce overall yield.
To solve this, modern synthetic workflows have shifted toward a more precise instrument: 2-chloro-6-iodo-9H-purine . By deliberately installing halogens with vastly different bond dissociation energies (BDEs) and polarizabilities, we can engineer a system that guarantees exclusive C6-functionalization under mild conditions, preserving the C2-chloride for downstream orthogonal coupling[1].
Mechanistic Causality: The Halogen Dichotomy
To understand why 2-chloro-6-iodo-9H-purine outperforms its dichloro counterpart, we must examine the thermodynamics and molecular orbital dynamics of the purine ring.
The purine core is highly electron-deficient, with its Lowest Unoccupied Molecular Orbital (LUMO) primarily localized across the C2 and C6 positions[2]. Because the Meisenheimer intermediate formed during Nucleophilic Aromatic Substitution (SNAr) is better stabilized by the adjacent N1 and N7 atoms, the C6 position is inherently more electrophilic than C2.
However, in 2,6-dichloro-9H-purine , the activation energy gap between C6-Cl and C2-Cl cleavage is dangerously narrow. Forcing the C6-Cl bond to react often requires elevated temperatures (60–80 °C), which inadvertently provides enough thermal energy to trigger C2-Cl substitution, resulting in a statistical mixture of products[3].
2-Chloro-6-iodo-9H-purine bypasses this thermal trap. Iodine is highly polarizable and possesses a significantly lower BDE than chlorine. In palladium-catalyzed cross-coupling, the C6–I bond undergoes oxidative addition orders of magnitude faster than C2–Cl. In SNAr reactions, the iodide acts as an exceptional leaving group, allowing nucleophilic attack to proceed rapidly at 0 °C to room temperature. At these low temperatures, the C2–Cl bond remains completely thermodynamically locked and inert.
Quantitative Benchmarking
The following tables synthesize the kinetic and thermodynamic data comparing these building blocks.
Table 1: Reactivity and Regioselectivity Profiles
| Building Block | C6 Reactivity | C2 Reactivity | Regioselectivity (C6:C2) | Temp Required for C6 SNAr |
| 2,6-Dichloro-9H-purine | Moderate | Low-Moderate | ~85:15 | 60 °C – 80 °C |
| 2-Chloro-6-iodo-9H-purine | Extremely High | Inert (at RT) | >99:1 | 0 °C – 25 °C |
| 6-Chloro-9H-purine | Moderate | N/A | N/A | 60 °C – 80 °C |
Table 2: Halogen Bond Dissociation Energies (BDE) in Purine Systems
| Bond Type | Estimated BDE (kcal/mol) | Leaving Group Ability | Oxidative Addition Kinetics |
| Purine C2–Cl | ~82.0 | Poor at RT | Very Slow |
| Purine C6–Cl | ~78.5 | Moderate | Moderate |
| Purine C6–I | ~55.0 | Excellent at RT | Extremely Fast |
Visualizing the Regioselective Advantage
The flowchart below illustrates the divergent synthetic pathways and the stark contrast in product purity when utilizing the iodo-variant versus the traditional dichloro-variant.
Fig 1. Regioselectivity workflows comparing 2,6-dichloropurine and 2-chloro-6-iodopurine.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your synthetic pipeline, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and structural integrity.
Protocol A: Synthesis of 2-Chloro-6-iodo-9H-purine via Halogen Exchange
Causality: Hydriodic acid (HI) serves a dual purpose: it protonates the purine ring to increase electrophilicity and provides a high concentration of iodide nucleophile. Because the C6–I bond is thermodynamically stable under highly acidic, aqueous conditions, the C6-chloride is selectively displaced[1][4].
-
Reaction Setup: Suspend 2,6-dichloro-9H-purine (10.0 mmol) in 55% aqueous HI (20 mL) in a round-bottom flask at 0 °C.
-
Execution: Stir the suspension vigorously and allow it to warm to room temperature over 12 hours. The solid will gradually change color as the iodo-derivative precipitates.
-
Quenching: Pour the mixture into 100 mL of ice water containing 5% sodium thiosulfate (Na₂S₂O₃). Crucial Step: The thiosulfate reduces any generated I₂ back to iodide, preventing electrophilic iodination at the C8 position.
-
Isolation: Filter the pale-yellow precipitate, wash thoroughly with cold distilled water, and dry under high vacuum.
-
Self-Validation Checkpoint: Run a ¹H NMR (DMSO-d6). The defining metric of success is the C8-H proton shift and the complete disappearance of the starting material. LC-MS must show the [M+H]+ peak at m/z 280.9 with a distinct 3:1 isotopic pattern indicative of a single chlorine atom, confirming the C2-Cl bond remains untouched.
Protocol B: Regioselective C6-Amination (SNAr)
Causality: By restricting the thermal energy of the system to 0 °C, only the highly polarizable C6–I bond can reach the transition state required for nucleophilic displacement.
-
Reaction Setup: Dissolve 2-chloro-6-iodo-9H-purine (5.0 mmol) in anhydrous THF (15 mL) under an inert argon atmosphere and cool to 0 °C.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 6.0 mmol) followed by the dropwise addition of the target primary amine (5.2 mmol).
-
Execution: Stir at 0 °C for 2 hours.
-
Workup: Concentrate the solvent in vacuo, dissolve the residue in EtOAc, and wash with saturated aqueous NH₄Cl followed by brine. Dry the organic layer over Na₂SO₄.
-
Self-Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 1:1). You should observe a single, highly UV-active spot. Subsequent LC-MS analysis will confirm the exact mass of the C6-amino-2-chloro-9H-purine. If the reaction temperature was strictly controlled, the chromatogram will show zero trace of the C2,C6-diaminated impurity.
Real-World Applications in Drug Development
The strategic superiority of 2-chloro-6-iodo-9H-purine is not merely theoretical; it is a proven driver in the synthesis of critical therapeutics:
-
Antiviral Development (Acyclovir): The synthesis of the blockbuster antiviral Acyclovir (and its prodrugs) heavily relies on the precise alkylation and functionalization of purine rings. Utilizing 2-chloro-6-iodopurine allows for highly selective condensation with functionalized ethers (e.g., Me₃SiOCH₂CH₂OCH₂I) followed by ammoniation, drastically improving the overall yield compared to older routes utilizing xanthine or 2,6-dichloropurine[4][5].
-
Neuroinflammation Targets (P2X7 Antagonists): In the development of non-nucleotide purine derivatives targeting the P2X7 receptor, researchers specifically synthesized 2-chloro-6-iodopurine from 2,6-dichloropurine using HI. This intermediate was crucial for executing highly regioselective nucleophilic substitutions, enabling the rapid generation of structure-activity relationship (SAR) libraries that identified potent, blood-brain barrier-permeable antagonists[1].
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. ACS Publications - The Journal of Organic Chemistry.
- Method of synthesis of aciclovir (RU2111967C1). Google Patents.
- Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. ACS Publications - Journal of Medicinal Chemistry.
- A comprehensive review of acyclovir: Synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical. Chemical Review and Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 5. chemrevlett.com [chemrevlett.com]
The 2-Chloro-6-Iodo-9H-Purine Scaffold: A Versatile Platform for Potent Kinase Inhibitors
A Comparative Guide to the Efficacy of 2,6,9-Trisubstituted Purine Derivatives
For researchers, scientists, and drug development professionals, the purine scaffold represents a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] Among the various purine analogs, those derived from the 2-chloro-6-iodo-9H-purine intermediate offer a particularly versatile platform for generating potent and selective kinase inhibitors. The distinct reactivities of the chloro and iodo substituents at the C2 and C6 positions, respectively, allow for sequential and regioselective modifications, providing a powerful tool for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the efficacy of inhibitors derived from this scaffold, with a focus on their activity against key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Src family kinases, and Bcr-Abl.
The Synthetic Versatility of the 2-Chloro-6-Iodo-9H-Purine Scaffold
The 2-chloro-6-iodo-9H-purine scaffold is typically synthesized from more readily available starting materials like 2,6-dichloropurine. Treatment of 2,6-dichloropurine with hydroiodic acid (HI) selectively replaces the chlorine at the C6 position with iodine, yielding 2-chloro-6-iodopurine.[3] This differential halogenation is the cornerstone of its synthetic utility. The iodine at C6 is more labile and susceptible to nucleophilic substitution and cross-coupling reactions, while the chlorine at C2 is less reactive. This allows for a stepwise approach to introduce diverse functionalities at these positions. Furthermore, the N9 position of the purine ring can be readily alkylated.[4][5]
This hierarchical reactivity enables the systematic exploration of the chemical space around the purine core, which is crucial for optimizing inhibitor potency and selectivity.
Comparative Efficacy Against Key Kinase Families
The 2,6,9-trisubstituted purine derivatives have demonstrated significant inhibitory activity against several families of protein kinases that are implicated in cancer and other diseases.[6]
Cyclin-Dependent Kinase (CDK) Inhibitors
Overactive CDKs are a hallmark of many cancers, making them a prime target for drug development.[7] A number of 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors.[8][9] While many studies start from 2,6-dichloropurine, the synthetic logic is applicable to the 2-chloro-6-iodo intermediate.
One of the most well-known purine-based CDK inhibitors is roscovitine.[8] The development of novel roscovitine derivatives with increased potency has been a significant area of research. For instance, substitutions at the C2 position with a (hydroxyalkylamino) moiety have been shown to strongly correlate with anti-CDK2 activity.[8]
The general structure-activity relationship for CDK inhibition by 2,6,9-trisubstituted purines suggests that:
-
N9-substitution: Increased steric bulk at the N9 position tends to decrease inhibitory potential.[9]
-
C6-substitution: A variety of substituents can be tolerated at this position, and it is a key site for modulating selectivity.
-
C2-substitution: This position is critical for potency, with specific amine-containing side chains often leading to the most active compounds.
Below is a table summarizing the efficacy of representative 2,6,9-trisubstituted purine CDK inhibitors.
| Compound | N9-Substituent | C6-Substituent | C2-Substituent | CDK1/cyclin B IC50 (µM) | CDK2/cyclin E IC50 (µM) | CDK5/p35 IC50 (µM) | Reference |
| Olomoucine | Isopropyl | Benzylamino | Hydroxyethylamino | 7 | 7 | 3 | [4] |
| Roscovitine | Isopropyl | Benzylamino | (R)-(1-ethyl-2-hydroxyethyl)amino | 0.65 | 0.7 | 0.2 | [4] |
| Compound 21 | Isopropyl | 3-Iodobenzylamino | (2R)-pyrrolidin-2-yl-methanol | 0.45 | 0.65 | 0.16 | [9] |
This table presents a selection of compounds for comparative purposes. For a comprehensive list, please refer to the cited literature.
Src Family and Abl Kinase Inhibitors
The Src family of non-receptor tyrosine kinases and the Abl kinase are involved in crucial signaling pathways regulating cell proliferation, differentiation, and survival.[10] Their dysregulation is a key driver in several cancers, including chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is the primary oncogenic driver.
A series of 9-(arenethenyl)purines have been developed as dual Src/Abl kinase inhibitors that uniquely target the inactive "DFG-out" conformation of the kinases.[10] While not directly starting from 2-chloro-6-iodo-9H-purine, the SAR studies on the C6 position are highly relevant. These studies revealed that arylamino substituents at the C6 position generally enhance kinase activity.[10]
More directly relevant are the 2,6,9-trisubstituted purines designed as Bcr-Abl inhibitors.[11] In one study, a series of compounds were synthesized starting from 2,6-dichloropurine, which could be conceptually extended to a 2-chloro-6-iodo-purine route. The study identified compounds with potent inhibitory activity against Bcr-Abl, with IC50 values in the nanomolar range. For example, compound 4f from this series showed a Bcr-Abl IC50 of 70 nM.[11]
The following table compares the efficacy of selected purine derivatives against Src and Abl kinases.
| Compound | N9-Substituent | C6-Substituent | C2-Substituent | Src IC50 (nM) | Abl IC50 (nM) | Reference |
| Dasatinib | - | - | - | 0.5 | <1.0 | [10] |
| Compound 3d | (E)-2-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)vinyl | 4-(dimethylphosphoryl)phenylamino | H | 2 | 2 | [10] |
| Compound 4f | Cyclopropylmethyl | 3-Fluorophenylamino | 4-(4-methylpiperazin-1-yl)phenylamino | - | 70 | [11] |
This table includes the well-known inhibitor Dasatinib for reference. The structures of compounds 3d and 4f are complex and are simplified here for brevity. Please consult the original publication for the full chemical structures.
Experimental Protocols
The evaluation of these inhibitors relies on a set of standardized biochemical and cell-based assays.
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of an inhibitor against a specific kinase is a radiometric filter binding assay or a fluorescence-based assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by adding a solution that denatures the enzyme or by spotting the mixture onto a filter membrane.
-
Quantification:
-
Radiometric Assay: The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.
-
Fluorescence Assay: Changes in fluorescence intensity or polarization are measured, which correlate with the extent of the kinase reaction.
-
-
IC50 Determination: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Proliferation Assay (MTT Assay)
The cytotoxic or anti-proliferative effect of the inhibitors on cancer cell lines is frequently assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50/IC50 Calculation: The absorbance values are used to calculate the percentage of cell growth inhibition, and the concentration that causes 50% inhibition (GI50 or IC50) is determined.
Signaling Pathways and Mechanisms of Action
The 2,6,9-trisubstituted purine inhibitors exert their effects by blocking the ATP-binding site of their target kinases, thereby inhibiting the phosphorylation of downstream substrates. This disruption of key signaling pathways leads to various cellular outcomes, including cell cycle arrest and apoptosis.
CDK-Mediated Cell Cycle Progression
Caption: Inhibition of CDK2 by 2,6,9-trisubstituted purines prevents the G1/S transition and halts DNA replication.
Bcr-Abl Signaling in CML
Caption: 2,6,9-trisubstituted purine inhibitors block the kinase activity of Bcr-Abl, thereby inhibiting downstream pro-survival and proliferative signaling pathways.
Conclusion
The 2-chloro-6-iodo-9H-purine scaffold and its close chemical relatives serve as an exceptional starting point for the development of a diverse range of potent kinase inhibitors. The ability to selectively modify the 2, 6, and 9 positions of the purine ring has enabled the generation of compounds with high affinity and increasing selectivity for key targets in oncology. The comparative efficacy data presented herein underscore the potential of this chemical class in the ongoing quest for novel therapeutics. Further exploration of the chemical space around this versatile scaffold is likely to yield even more potent and selective inhibitors with improved pharmacological properties.
References
-
Garcés, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]
-
Li, T., et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2), e70062. [Link]
-
Huo, S., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 52(15), 4899-4913. [Link]
-
Quezada, E., et al. (2017). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 22(11), 1941. [Link]
-
Aller, M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(4), 2132-2153. [Link]
-
Kaur, M., et al. (2016). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 893-913. [Link]
-
Osolsobě, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
-
Li, T., et al. (2026). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design. [Link]
-
Gucky, T., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 61, 61-72. [Link]
-
Veselý, J., et al. (1998). Synthesis and in Vitro Evaluation of Novel 2,6,9-trisubstituted Purines Acting as Cyclin-Dependent Kinase Inhibitors. European Journal of Biochemistry, 254(3), 571-582. [Link]
-
Garcés, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]
-
Kaur, M., et al. (2016). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Li, W., et al. (2007). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6187-6191. [Link]
-
Jorda, R., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128603. [Link]
-
Voller, J., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 56(15), 6234-6247. [Link]
-
Lee, J., et al. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 25(24), 5898. [Link]
-
Osolsobě, J., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
Sources
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
2-Chloro-6-iodo-9H-purine proper disposal procedures
As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just following a checklist; it requires an understanding of the chemical properties that dictate those safety measures.
2-Chloro-6-iodo-9H-purine (CAS: 18552-88-0) is a highly valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of modified nucleosides and kinase inhibitors [2]. However, its dual-halogenated structure (containing both chlorine and iodine) dictates strict handling and disposal protocols to mitigate environmental toxicity and ensure laboratory safety.
The following guide provides a comprehensive, self-validating system for the safe handling, operational processing, and proper disposal of 2-Chloro-6-iodo-9H-purine.
Hazard Profile and Physicochemical Data
Before initiating any disposal protocol, it is critical to understand the hazard profile of the material. 2-Chloro-6-iodo-9H-purine is a solid powder that poses acute health risks upon exposure [1].
Table 1: Quantitative Hazard and Logistics Summary
| Property / Classification | Data / Specification | Operational Implication |
| Molecular Weight | 280.45 g/mol | High mass fraction of halogens (Cl: 12.6%, I: 45.3%). |
| GHS Signal Word | Warning (Exclamation Mark) | Requires standard active pharmaceutical ingredient (API) handling PPE. |
| H-Statements | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation [1]. |
| P-Statements | P261, P280, P305+P351+P338 | Avoid breathing dust; wear protective gloves/eye protection [3]. |
| Storage Requirements | -20°C, Inert atmosphere, Dark | Degradation products (free iodine/hydrogen halides) increase toxicity. |
Operational Handling and PPE Causality
Standard operating procedures must be grounded in causality. We do not wear PPE simply for compliance; we wear it to interrupt specific exposure pathways.
-
Respiratory Protection: Because the compound is a fine powder with H335 (respiratory irritation) classification [1], all transfers and weighing must occur within a certified chemical fume hood or a ventilated balance enclosure.
-
Dermal Protection: Nitrile gloves (minimum 4 mil thickness) are mandatory. The lipophilic nature of the purine core allows for potential dermal absorption, while the halogens act as severe skin irritants (H315) [3].
-
Ocular Protection: Chemical splash goggles are required. In the event of an accidental dust cloud, the compound causes serious eye irritation (H319) [1].
Waste Segregation and Disposal Workflow
The critical factor in disposing of 2-Chloro-6-iodo-9H-purine is its high halogen content. Under no circumstances should this compound or its solutions be mixed with non-halogenated waste. Incineration of halogens requires specialized facilities equipped with alkaline scrubbers to prevent the release of corrosive hydrogen chloride (HCl), hydrogen iodide (HI), and highly toxic dioxins into the atmosphere.
Workflow for segregation and disposal of 2-Chloro-6-iodo-9H-purine waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Liquid Waste (Reaction Solutions)
When 2-Chloro-6-iodo-9H-purine is dissolved in organic solvents (e.g., DMF, DMSO, Dichloromethane) during synthetic procedures [2]:
-
Verify Compatibility: Ensure the primary waste carboy is made of High-Density Polyethylene (HDPE), which is resistant to most organic solvents used in purine chemistry.
-
Segregation: Transfer the solution exclusively into a container clearly labeled "Halogenated Organic Waste."
-
Aqueous Quenching (If Applicable): If the reaction mixture contains reactive organometallic reagents or strong bases used during the functionalization of the purine [2], quench the mixture slowly with saturated aqueous ammonium chloride ( NH4Cl ) before transferring to the waste container.
-
Labeling: Update the waste log immediately. The label must explicitly state: "Contains Halogenated Organics (Chlorinated/Iodinated Purine Derivatives)."
Protocol B: Disposal of Solid Waste (Powders, Vials, and PPE)
-
Primary Containment: Sweep any residual unreacted powder into a sealable glass vial or plastic centrifuge tube. Do not leave loose powder in the waste bin to prevent aerosolization.
-
Consolidation: Place the sealed vial, along with contaminated weighing boats, spatulas, and heavily soiled gloves, into a heavy-duty, transparent plastic bag.
-
Secondary Containment: Place the sealed bag into a designated "Hazardous Solid Waste" drum.
-
Manifesting: Label the drum for pickup by Environmental Health and Safety (EHS), noting the presence of toxic/irritating halogenated solids.
Protocol C: Emergency Spill Response
In the event of a dry powder spill outside the fume hood:
-
Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.
-
Don PPE: Ensure N95 or P100 particulate respirators are worn alongside standard PPE if the spill is large.
-
Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust particles.
-
Collect: Use a disposable plastic scoop to collect the dampened material. Place it into a wide-mouth HDPE jar.
-
Decontaminate: Wash the spill surface with a detergent solution, followed by an alcohol wipe down. Dispose of all cleanup materials via Protocol B.
References
-
Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Ludwig-Maximilians-Universität München (LMU). Available at: [Link]
Personal protective equipment for handling 2-Chloro-6-iodo-9H-purine
As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals we handle and the operational foresight to anticipate how these compounds interact with our environment, our solvents, and our protective equipment.
This comprehensive guide provides researchers, scientists, and drug development professionals with field-proven, procedurally rigorous protocols for the safe handling, operation, and disposal of 2-Chloro-6-iodo-9H-purine (CAS: 18552-88-0).
Mechanistic Overview: The Chemistry of Risk
In drug discovery, 2-Chloro-6-iodo-9H-purine is a highly valued scaffold for synthesizing kinase inhibitors and nucleoside analogs. Its utility stems from the differential reactivity of the C6-iodo and C2-chloro substituents, which act as excellent leaving groups in nucleophilic aromatic substitution ( SNAr ) and palladium-catalyzed cross-coupling reactions.
However, the exact chemical properties that make this molecule synthetically useful also drive its hazard profile. The electrophilic nature of the purine ring allows it to readily react with biological nucleophiles—such as the thiol groups of cysteine or the amine groups of lysine in human skin and mucosal membranes. This covalent interaction is the mechanistic root of the severe irritation (H315, H319) associated with this compound[1, 2].
Hazard Profiling & Quantitative Data
To design an effective safety protocol, we must first quantify the risks. The following table summarizes the physicochemical properties and GHS hazard statements for 2-Chloro-6-iodo-9H-purine, translating regulatory codes into practical mechanistic implications.
Table 1: Physicochemical Profile & Hazard Causality
| Property / Hazard | Specification | Mechanistic Implication & Operational Impact |
| CAS Number | 18552-88-0 | Unique identifier; cross-reference with institutional safety logs. |
| Molecular Weight | 280.45 g/mol | Heavy di-halogenation increases density and lowers volatility, meaning the primary airborne risk is dust aerosolization, not vapor. |
| H302 | Harmful if swallowed | Systemic toxicity risk; mandates strict glove hygiene and prohibits food/drink in the operational zone. |
| H315 / H319 | Causes skin/eye irritation | Electrophilic halogens react with biological tissue; necessitates chemical splash goggles and intact dermal barriers. |
| H335 | May cause respiratory irritation | Inhalation of micro-particulates triggers mucosal inflammation; mandates all dry powder handling occur within a certified fume hood. |
Personal Protective Equipment (PPE): A Context-Dependent Strategy
A common failure point in laboratory safety is the assumption that standard nitrile gloves offer universal protection. Chemical handling must be context-dependent. Purine derivatives are highly crystalline and notoriously difficult to dissolve in water, prompting researchers to use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare stock solutions.
DMSO acts as a molecular "Trojan horse." It permeates standard nitrile gloves in less than 10 minutes and will carry dissolved 2-Chloro-6-iodo-9H-purine directly through the dermal barrier into the bloodstream[3, 4]. Therefore, your PPE strategy must shift dynamically based on the state of the chemical.
Table 2: State-Dependent PPE Specifications
| PPE Component | Dry Powder Handling | Solution Handling (e.g., in DMSO) | Scientific Rationale |
| Gloves | Double-layer Nitrile (≥0.11 mm) | Butyl Rubber or Neoprene | Nitrile degrades rapidly against DMSO. Butyl rubber provides >480 minutes of breakthrough resistance [3, 4]. |
| Eye Protection | Chemical splash goggles | Goggles + Full face shield | Protects against H319 severe eye irritation from solvent splashing. |
| Body | Standard cotton/poly lab coat | Fluid-resistant lab coat or apron | Prevents transdermal delivery of the purine via the solvent vehicle. |
| Respiratory | Fume hood (Face velocity: 80-120 fpm) | Fume hood (Face velocity: 80-120 fpm) | Mitigates H335 respiratory irritation from dust or solvent vapors. |
Standard Operating Procedure (SOP): Safe Handling & Weighing
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Validation
-
Action: Turn on the fume hood and check the digital airflow monitor.
-
Validation: Ensure the face velocity is stable between 80–120 feet per minute (fpm). If the alarm sounds or the reading fluctuates, do not open the chemical container.
Step 2: PPE Verification
-
Action: Inspect gloves for micro-tears by trapping air and squeezing. Don goggles and lab coat.
-
Validation: Gloves must hold air pressure without leaking.
Step 3: Static Mitigation (Critical for Powders)
-
Action: 2-Chloro-6-iodo-9H-purine powder is prone to static cling, which can cause sudden aerosolization when a spatula approaches. Discharge static from the weighing boat and your micro-spatula using an anti-static ionizer gun (e.g., Zerostat).
-
Validation: Powder should rest uniformly in the boat without "jumping" to the spatula.
Step 4: Execution & Transfer
-
Action: Carefully weigh the required mass. Immediately transfer the solid to your reaction vessel or storage vial. Cap the primary stock bottle tightly to prevent moisture ingress, which can slowly hydrolyze the halogens.
Step 5: Solvent Addition & Glove Swap
-
Action: If adding DMSO/DMF, stop and switch your outer gloves to Butyl Rubber or Neoprene. Add the solvent slowly down the side of the vial to prevent splashing.
Emergency Response & Spill Management
In the event of a spill, sweeping dry powder directly will aerosolize the H335-rated particulates, escalating a localized spill into an inhalation hazard. The following workflow outlines the logical progression for spill containment.
Workflow for 2-Chloro-6-iodo-9H-purine spill assessment and containment.
Disposal Protocols
Because 2-Chloro-6-iodo-9H-purine contains both chlorine and iodine, it must be strictly segregated from general organic waste.
-
Segregation: All liquid waste, contaminated solvents, and initial washings must be routed to a dedicated Halogenated Organic Waste carboy. Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions and violates EPA/local environmental regulations.
-
Solid Waste: Contaminated weighing boats, pipette tips, and Kimwipes must be placed in a sealed, puncture-resistant bag labeled "Hazardous Solid Waste - Halogenated Purines."
-
Deactivation: Do not attempt to neutralize or deactivate the compound with strong bases (like NaOH) in the waste container, as this can trigger uncontrolled nucleophilic aromatic substitution and generate excess heat.
References[1] 2-Chloro-6-iodo-9H-purine Product & Safety Information. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
